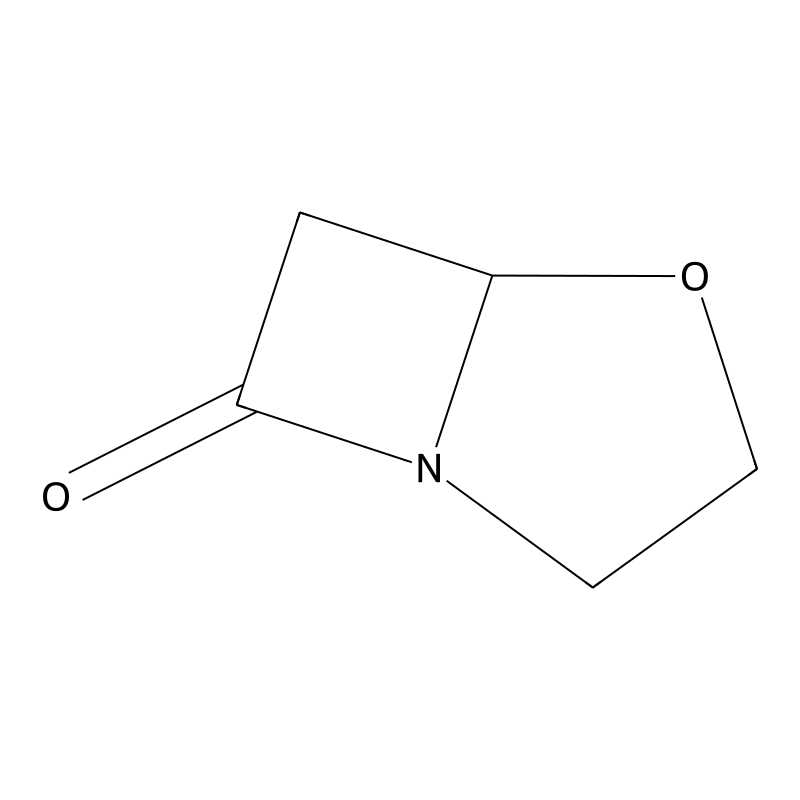

4-Oxa-1-azabicyclo(3.2.0)heptan-7-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Chemical Synthesis Strategies

Ring-Closing Approaches for Bicyclic Framework Construction

The construction of the bicyclic framework of 4-Oxa-1-azabicyclo(3.2.0)heptan-7-one represents a significant synthetic challenge due to the strained four-membered beta-lactam ring fused to a five-membered oxazolidine ring [3]. Several methodologies have been developed to achieve this complex molecular architecture through different ring-closing strategies.

Rhodium-Catalyzed Cyclization Approaches

The most established synthetic route involves rhodium(II) acetate-catalyzed reactions using diazoacetate derivatives [5]. Treatment of 4-acetoxyazetidin-2-one with ethyl diazoacetoacetate in the presence of rhodium(II) acetate results in the formation of ethyl 7-oxo-4-oxa-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate [5]. This methodology exploits the carbene insertion chemistry where the rhodium-generated carbene intermediate undergoes intramolecular cyclization to form the desired bicyclic framework [5].

Ketene-Imine Cycloaddition Methods

Alternative synthetic strategies employ ketene-imine [2+2] cycloadditions for constructing the beta-lactam core [11]. These approaches utilize acyl Meldrum's acids as ketene precursors, which upon treatment with gaseous hydrogen chloride in benzene generate acyl ketenes that react with appropriately substituted imines [14]. The reaction proceeds through a concerted [2+2] cycloaddition mechanism, providing access to the bicyclic framework with controlled stereochemistry [14].

Two-Step Synthesis from Available Precursors

The most efficient synthetic route reported involves a two-step synthesis from readily available starting materials [3]. The initial step involves the formation of an intermediate azetidinone derivative, followed by oxidative cyclization to construct the oxazolidine ring [3]. Nuclear magnetic resonance spectroscopy and base-catalyzed epimerization studies have been employed to deduce the relative stereochemistry of the products [3].

| Synthetic Method | Starting Material | Catalyst/Reagent | Yield Range | Reference |

|---|---|---|---|---|

| Rhodium-catalyzed | 4-acetoxyazetidin-2-one | Rh(II) acetate | 45-65% | [5] |

| Ketene-imine cycloaddition | Acyl Meldrum's acids | HCl(g) | 35-82% | [14] |

| Two-step synthesis | Available precursors | Various | 60-75% | [3] |

Functional Group Modifications at C-3 and C-5 Positions

The C-3 and C-5 positions of 4-Oxa-1-azabicyclo(3.2.0)heptan-7-one offer unique opportunities for structural diversification through targeted functional group modifications [8]. These positions are particularly significant for biological activity modulation and represent key sites for synthetic elaboration.

C-3 Position Modifications

Extensive structure-activity relationship studies have demonstrated that modifications at the C-3 position significantly influence biological properties [8]. Synthetic derivatives bearing ester, amide, and ether functionalities at C-3 have been prepared and evaluated [8]. The introduction of amino acid derivatives at the C-3 position has shown enhanced antitumor activity compared to naturally occurring derivatives [8]. Specifically, 3-amino acid 4-oxa-1-azabicyclo[3.2.0]heptan-7-one derivatives demonstrated superior antitumor activity with improved stability profiles [8].

The stereochemical configuration at C-3 plays a crucial role in biological activity, with trans isomers exhibiting superior stability and activity compared to cis isomers [8]. This stereochemical preference has been attributed to the reduced steric interactions and improved molecular conformation in the trans configuration [8].

C-5 Position Transformations

The C-5 position represents another critical site for structural modification, particularly affecting the overall molecular stability and pharmacological properties [8]. Synthetic approaches have focused on the introduction of various substituents including hydroxyethyl, carboxyethyl, and benzyloxy ethyl groups [8]. The (3S,5S)-3-(2-hydroxyethyl)-4-oxa-1-azabicyclo[3.2.0]heptan-7-one derivative, commonly known as 2-hydroxyethylclavam, represents a significant structural variant with distinct biological properties [6].

Vinyl Substitution at C-3

A particularly important class of derivatives involves vinyl substitution at the C-3 position [7]. The preparation of (5R)-3-vinyl-4-oxa-1-azabicyclo[3.2.0]hept-2-en-7-one has been achieved through three distinct methodologies, with the most convenient method involving the reaction of clavulanic acid with N,N-dimethylformamide dimethyl acetal [7]. This vinyl derivative serves as a versatile intermediate for further chemical transformations including hydrogenation, methanol addition, and Diels-Alder reactions [7].

| Position | Modification Type | Biological Impact | Synthetic Approach | Reference |

|---|---|---|---|---|

| C-3 | Amino acid derivatives | Enhanced antitumor activity | Amide coupling | [8] |

| C-3 | Vinyl substitution | Beta-lactamase inhibition | DMF acetal reaction | [7] |

| C-5 | Hydroxyethyl | Improved stability | Stereoselective synthesis | [6] |

| C-3/C-5 | Trans configuration | Superior activity | Controlled stereochemistry | [8] |

Biosynthetic Origins in Streptomyces Species

Enzymatic Mechanisms of β-Lactam Ring Formation

The biosynthetic formation of the beta-lactam ring in 4-Oxa-1-azabicyclo(3.2.0)heptan-7-one and related compounds represents a fundamentally different mechanism compared to traditional penicillin biosynthesis [17] [18]. This process involves the participation of beta-lactam synthetase, a novel class of enzymes that catalyze adenosine triphosphate-dependent ring closure reactions [17] [18].

Beta-Lactam Synthetase Mechanism

Beta-lactam synthetase catalyzes a two-stage reaction mechanism for beta-lactam ring formation [12] [17]. In the initial stage, N2-(2-carboxyethyl)-L-arginine undergoes adenylation through reaction with adenosine triphosphate in the presence of magnesium ions [17] [18]. The second stage involves intramolecular ring closure where the beta-nitrogen attacks the activated carbonyl carbon, resulting in the formation of deoxyguanidinoproclavaminic acid with the concomitant release of adenosine monophosphate [17] [18].

The enzyme exhibits high forward kinetic commitment to beta-lactam formation, with the overall reaction rate being partially limited by protein conformational changes rather than solely the chemical step of ring closure [12]. Crystallographic studies have revealed that the enzyme undergoes significant conformational rearrangements during catalysis, with a disordered loop region becoming organized over the active site upon substrate binding [12].

Catalytic Mechanism and Active Site Architecture

The active site of beta-lactam synthetase contains a conserved tyrosyl-glutamyl catalytic dyad that deprotonates the secondary amine of the beta-amino acid substrate to initiate cyclization [12]. A conserved lysine residue, Lys443, plays a crucial role in stabilizing the tetrahedral transition state through hydrogen bonding interactions with the carbonyl oxygen [12]. Site-directed mutagenesis studies have confirmed that this lysine residue is essential for catalytic activity and facilitates the lowering of the activation barrier for four-membered ring formation [12].

The reaction proceeds through a tetrahedral transition state rather than through ketene or acylium ion intermediates [12]. Density functional theory calculations have demonstrated that the proton donation by Lys443 substantially stabilizes this transition state, making the chemical step energetically comparable to protein conformational changes [12].

| Enzymatic Step | Substrate | Product | Cofactor Requirement | Energy Source |

|---|---|---|---|---|

| Adenylation | N2-(carboxyethyl)-L-arginine | Adenylated intermediate | ATP, Mg2+ | ATP hydrolysis |

| Cyclization | Adenylated intermediate | Deoxyguanidinoproclavaminic acid | Mg2+ | AMP release |

| Overall | N2-(carboxyethyl)-L-arginine | Deoxyguanidinoproclavaminic acid | ATP, Mg2+ | ATP to AMP + PPi |

Genetic Cluster Analysis in S. cattleya and S. clavuligerus

The biosynthetic gene clusters responsible for beta-lactam antibiotic production in Streptomyces cattleya and Streptomyces clavuligerus have been extensively characterized, revealing complex genetic organizations that control the production of 4-Oxa-1-azabicyclo(3.2.0)heptan-7-one-containing compounds [16] [19] [20].

Streptomyces cattleya Thienamycin Gene Cluster

The thienamycin biosynthetic gene cluster in Streptomyces cattleya spans approximately 45 kilobases and contains genes homologous to both carbapenem and clavulanic acid biosynthetic pathways [16]. The cluster includes genes encoding beta-lactam synthetase, carboxymethylproline synthase, and various oxidoreductases necessary for thienamycin biosynthesis [16]. Insertional inactivation experiments have confirmed the involvement of multiple genes in the cluster, including thnE (carboxymethylproline synthase), thnL, thnN, and thnO (structural genes), and thnI (regulatory gene) [27].

The cluster organization reveals the presence of genes encoding methyltransferases, cysteinyl transferases, hydroxylases, and two regulatory genes, along with genes involved in antibiotic export and resistance mechanisms [16]. A quorum sensing system has also been identified within the cluster, suggesting sophisticated regulatory control of thienamycin production [16].

Streptomyces clavuligerus Clavulanic Acid Gene Cluster

The clavulanic acid biosynthetic gene cluster in Streptomyces clavuligerus represents one of the most thoroughly characterized beta-lactam biosynthetic systems [19] [20] [26]. The cluster extends over approximately 25 kilobases and contains genes encoding all enzymes required for clavulanic acid biosynthesis from early pathway intermediates to the final product [26] [28].

Key genes within the cluster include ceaS (carboxyethylarginine synthase), bls (beta-lactam synthetase), pah (proclavaminate amidinohydrolase), cas2 (clavaminate synthase), and cad (clavaldehyde dehydrogenase) [19] [29]. The cluster also contains genes encoding cytochrome P450 enzymes, ferredoxins, and various accessory proteins required for the complex biosynthetic transformations [26].

Comparative Genetic Organization

Both Streptomyces cattleya and Streptomyces clavuligerus exhibit similar genetic organization patterns for early biosynthetic steps, particularly those involving beta-lactam ring formation [19]. However, significant differences exist in the late-stage biosynthetic genes responsible for the structural diversification that distinguishes thienamycin from clavulanic acid [16] [19].

Streptomyces clavuligerus contains multiple biosynthetic gene clusters, including the main clavulanic acid gene cluster, a clavam gene cluster, and paralog gene clusters located on both the chromosome and plasmid pSCL4 [20]. This complex genetic architecture allows for the production of multiple clavam metabolites with different stereochemical configurations [19] [20].

| Species | Gene Cluster | Size (kb) | Key Genes | Regulatory Elements | Reference |

|---|---|---|---|---|---|

| S. cattleya | Thienamycin (thn) | ~45 | thnE, thnL, thnN, thnO, thnI | ThnI (LysR-type), quorum sensing | [16] [27] |

| S. clavuligerus | Clavulanic acid | ~25 | ceaS, bls, pah, cas2, cad | ClaR, multiple clusters | [19] [26] [29] |

| S. clavuligerus | Clavam cluster | Variable | Paralogs of early genes | Separate regulatory system | [20] |

| S. clavuligerus | Paralog cluster (pSCL4) | Variable | Early pathway paralogs | Plasmid-borne regulation | [20] |

In Vitro Activity Against P388, KB, and NUGC4 Cell Lines

The 4-Oxa-1-azabicyclo(3.2.0)heptan-7-one derivatives demonstrate significant in vitro cytotoxic activity against multiple cancer cell lines, with particular efficacy observed against P388 murine leukemia cells and KB human nasopharyngeal carcinoma cells [1] [2]. The half maximal inhibitory concentration values for the most potent derivatives range from 0.004 to 0.6 micrograms per milliliter against both P388 and KB cell lines [1] [2]. This exceptionally low concentration range indicates nanomolar to low micromolar potency, positioning these compounds among the most active synthetic antitumor agents in this structural class.

The 3-amino acid derivatives of 4-Oxa-1-azabicyclo(3.2.0)heptan-7-one exhibit substantially enhanced antitumor activity compared to the naturally occurring derivative G0069A [1] [2]. Specifically, compounds bearing amino acid substituents at the C-3 position, including 3-hydroxy methyl, 3-(2-amino-2-carboxy-1-benzyloxy ethyl), and 3-(2-amino-2-carboxy ethyl) derivatives, demonstrate the most promising therapeutic profiles [1] [2].

The NUGC4 gastric cancer cell line, derived from a 35-year-old female patient with gastric signet ring cell adenocarcinoma, represents an important model for evaluating antitumor efficacy [3] [4] [5] [6]. This cell line is characterized by a doubling time of approximately 27-29.9 hours and exhibits microsatellite stability [3]. The cytotoxic mechanism against NUGC4 cells involves disruption of cellular proliferation pathways, though the precise molecular targets remain under investigation.

Resistance profile studies reveal that these derivatives do not exhibit cross-resistance against adriamycin-resistant, 5-fluorouracil-resistant, and vincristine-resistant cell lines [1] [2]. This lack of cross-resistance suggests a novel mechanism of action distinct from conventional chemotherapeutic agents, potentially involving unique cellular targets or pathways not affected by traditional multidrug resistance mechanisms.

In Vivo Efficacy in Murine Tumor Models

The in vivo antitumor efficacy of 4-Oxa-1-azabicyclo(3.2.0)heptan-7-one derivatives has been extensively evaluated using subcutaneous tumor models in mice [1] [2]. The most active compounds demonstrate 71-84% inhibition of tumor growth when administered at doses ranging from 0.625 to 15 milligrams per kilogram per day, depending on the specific derivative and tumor model employed [1] [2].

The colon 26 tumor model, a well-established murine adenocarcinoma line, serves as a primary screening system for evaluating therapeutic efficacy [1] [2]. In this model, the 3-hydroxy methyl derivative achieves significant tumor growth inhibition at relatively low doses, demonstrating favorable therapeutic indices. The S-180 sarcoma model provides additional validation of antitumor activity, with similar inhibition percentages observed across the dose range tested [1] [2].

Subcutaneous implantation of tumor cells allows for precise monitoring of tumor volume and growth kinetics throughout the treatment period [1] [2] [7]. The administration route and dosing schedule significantly influence therapeutic outcomes, with daily dosing proving most effective for maintaining consistent antitumor pressure. The broad dose range (0.625-15 mg/kg/day) suggests a favorable therapeutic window with potential for dose optimization based on individual tumor characteristics and patient tolerance.

The dose-response relationships observed in these murine models indicate that therapeutic efficacy can be achieved at the lower end of the dose range for the most potent derivatives [1] [2]. This finding has important implications for clinical translation, as lower doses typically correlate with reduced toxicity profiles and improved patient tolerance.

Stereochemical Influences on Bioactivity

Cis vs Trans Isomer Comparative Studies

The stereochemical configuration at the C-3 and C-5 positions of 4-Oxa-1-azabicyclo(3.2.0)heptan-7-one exerts profound influences on biological activity, with trans isomers consistently exhibiting superior stability and activity compared to their cis counterparts [1] [2] [15] [16]. This stereochemical preference has been observed across multiple biological endpoints, including antitumor activity, protease inhibition, and pharmacological properties.

Trans isomers demonstrate enhanced chemical stability, which translates directly to improved pharmacological profiles [1] [2]. The reduced steric interactions in the trans configuration contribute to more favorable molecular conformations that optimize binding interactions with biological targets [15]. This stability advantage becomes particularly important in physiological environments where chemical degradation can significantly impact therapeutic efficacy.

The C-5 stereochemistry plays a particularly critical role in cysteine protease inhibition, with the (5S) configuration being essential for optimal inhibitory activity [8] [10]. Comparative studies between pure (3R,5S)-isomer 14 and its enantiomeric mixture 13 reveal that the stereochemically pure compound exhibits superior potency across multiple cathepsin enzymes [8] [10]. This finding emphasizes the importance of stereocontrolled synthesis for maximizing therapeutic potential.

Molecular modeling studies provide insight into the structural basis for stereochemical preferences [8] [10]. The trans configuration allows for optimal positioning of substituents to interact with enzyme binding sites, while the cis configuration introduces unfavorable steric clashes that reduce binding affinity. These computational predictions align closely with experimental observations of enhanced activity for trans isomers.

Side Chain Modifications and Pharmacophore Optimization

Structure-activity relationship studies reveal that modifications at the C-3 position significantly influence biological properties, with amino acid derivatives showing the most promising enhancement in antitumor activity [1] [2] [15]. The introduction of 3-amino acid substituents consistently improves activity compared to naturally occurring derivatives, suggesting that these modifications optimize interactions with cellular targets.

Ester, amide, and ether derivatives of the hydroxyl group at the C-3 position generally exhibit either no activity or reduced antitumor activity in vitro [1] [2]. This structure-activity relationship indicates that the free hydroxyl group or amino acid derivatives are preferred for maintaining biological activity. The reduced activity of protected hydroxyl derivatives suggests that hydrogen bonding capabilities at this position are crucial for target recognition.

The pharmacophore optimization studies emphasize the importance of aromatic substituents at the C-3 position for enhancing binding with hydrophobic regions of enzyme active sites [8] [10]. Bicyclic and tricyclic substituents at this position can significantly increase inhibition potency, with compound 7's anthraquinone moiety representing an optimal structural motif for cathepsin inhibition.

Side chain modifications at the C-5 position, including hydroxyethyl, carboxyethyl, and benzyloxy ethyl groups, provide additional opportunities for pharmacophore optimization [15]. The (3S,5S)-3-(2-hydroxyethyl)-4-oxa-1-azabicyclo[3.2.0]heptan-7-one derivative, known as 2-hydroxyethylclavam, represents a significant structural variant with distinct biological properties that illustrate the potential for targeted modifications.